(4-chlorophenyl)[4-(3-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone
Description
The compound "(4-chlorophenyl)[4-(3-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone" is a benzothiazine derivative featuring a 1,1-dioxido benzothiazin core substituted with a 3-methylphenyl group at position 4 and a 4-chlorophenyl methanone moiety at position 2.
Properties
IUPAC Name |
(4-chlorophenyl)-[4-(3-methylphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClNO3S/c1-15-5-4-6-18(13-15)24-14-21(22(25)16-9-11-17(23)12-10-16)28(26,27)20-8-3-2-7-19(20)24/h2-14H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJFNFGHAIUOSGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biochemical Pathways
Compounds with similar structures have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc. These activities suggest that the compound could potentially affect a wide range of biochemical pathways.
Biological Activity
The compound (4-chlorophenyl)[4-(3-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Structural Characteristics
This compound possesses a benzothiazin core with a dioxido functional group and a chlorophenyl moiety. Its molecular formula is , and it has a molecular weight of approximately 427.9 g/mol. The presence of the carbonyl group in the methanone structure suggests potential reactivity that could lead to various biological interactions.
Antimicrobial Properties
Research indicates that compounds similar to This compound exhibit significant antimicrobial activity. For instance, thiazole-containing compounds have shown moderate to good activity against various bacterial strains, suggesting that this compound may also possess similar properties due to its structural analogies .
| Compound | Activity | Reference |
|---|---|---|
| Thiazolidine derivatives | Moderate to good antimicrobial | |
| Benzothiazine derivatives | Antibacterial effects |
Antitumor Activity
The benzothiazine framework has been associated with antitumor activity. Studies have demonstrated that related compounds can inhibit cancer cell proliferation effectively. For example, certain thiazole derivatives have shown IC50 values less than 2 µg/mL against various cancer cell lines, indicating potent cytotoxic effects . The structural features of This compound may contribute similarly to its potential antitumor efficacy.
The biological activity of this compound is hypothesized to arise from several mechanisms:
- Inhibition of Enzymatic Activity: The dioxido group may interact with enzymes involved in metabolic pathways, potentially leading to inhibition of cancer cell growth.
- Reactive Oxygen Species (ROS) Modulation: Similar compounds have been noted for their ability to reduce ROS levels in cellular environments, suggesting a protective effect against oxidative stress .
Case Studies
A notable study investigated the interaction of benzothiazine derivatives with various biological targets using molecular docking simulations. Results indicated that these compounds could bind effectively to specific proteins involved in tumorigenesis and microbial resistance, thus supporting their therapeutic potential.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Benzothiazine Family
Compound A : (4-Chlorophenyl)[4-(3,4-Dimethylphenyl)-1,1-Dioxido-4H-1,4-Benzothiazin-2-yl]Methanone (CAS 1114653-54-1)
- Molecular Formula: C₂₃H₁₈ClNO₃S
- Molecular Weight : 423.9 g/mol
- Substituents : 3,4-Dimethylphenyl at position 4 of the benzothiazin core.
- Key Differences: The additional methyl group at the para position of the aryl substituent increases steric bulk compared to the target compound’s 3-methylphenyl group.
Compound B : 4-(3-Chloro-4-Methylphenyl)-6-Fluoro-1,1-Dioxido-4H-1,4-Benzothiazin-2-ylMethanone (CAS 1114658-34-2)
- Molecular Formula: C₂₄H₁₉ClFNO₄S
- Molecular Weight : 471.9 g/mol
- Substituents: 3-Chloro-4-methylphenyl and 6-fluoro on the benzothiazin core; 4-ethoxyphenyl methanone.
- Key Differences : The ethoxy group enhances electron-donating capacity, while the fluorine atom at position 6 may influence electronic distribution and metabolic stability. The chloro-methyl combination introduces both steric and electronic effects distinct from the target compound’s simpler 3-methylphenyl group .
Compound C : 4-(4-Butylphenyl)-1,1-Dioxido-4H-1,4-Benzothiazin-2-ylMethanone (CAS 1114886-12-2)
- Molecular Formula: C₂₅H₂₃NO₃S
- Molecular Weight : 417.5 g/mol
- Substituents: 4-Butylphenyl on the benzothiazin core; unsubstituted phenyl methanone.
- The absence of a chlorine atom on the methanone phenyl ring reduces electronegativity, which may impact binding interactions .
Comparison with Benzothiazole Derivatives
Compound D : {2-[(1,3-Benzothiazol-2-yl)Methoxy]-5-Chlorophenyl}(4-Chlorophenyl)Methanone
- Molecular Formula: C₂₁H₁₃Cl₂NO₂S
- Molecular Weight : 414.29 g/mol
- Structural Features: Benzothiazole ring linked via a methoxy group to a dichlorophenyl methanone.
- Key Differences: The benzothiazole core lacks the sulfone group present in benzothiazines, reducing polarity. Crystallographic data (monoclinic P2₁/n) reveals a dihedral angle of 70.65° between the benzothiazole and 5-chlorophenyl rings, contrasting with the planar benzothiazin sulfone structure. This geometry may influence intermolecular interactions, such as C–H···N hydrogen bonds observed in Compound D .
Tabulated Comparison of Key Properties
Research Findings and Implications
- Steric Influences : Bulky substituents (e.g., 3,4-dimethylphenyl in Compound A) may hinder binding to compact active sites, whereas smaller groups (e.g., 3-methylphenyl in the target compound) balance lipophilicity and steric accessibility.
- Crystallographic Insights : Hydrogen-bonding networks in benzothiazoles (e.g., Compound D’s C–H···N interactions) suggest solid-state stability, whereas sulfone-containing benzothiazines may exhibit distinct packing modes due to increased polarity .
Q & A
Q. How to design bioactivity assays targeting antitumor or antimicrobial pathways?
- Answer :
- In vitro assays : Use MTT for cytotoxicity (IC₅₀) and broth microdilution for MIC (minimum inhibitory concentration).
- Mechanistic studies : Employ molecular docking (e.g., PD-L1 or CYP450 targets) and ROS detection assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
